

# Pralnacasan research overview

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## Compound Focus: Pralnacasan

CAS No.: 192755-52-5

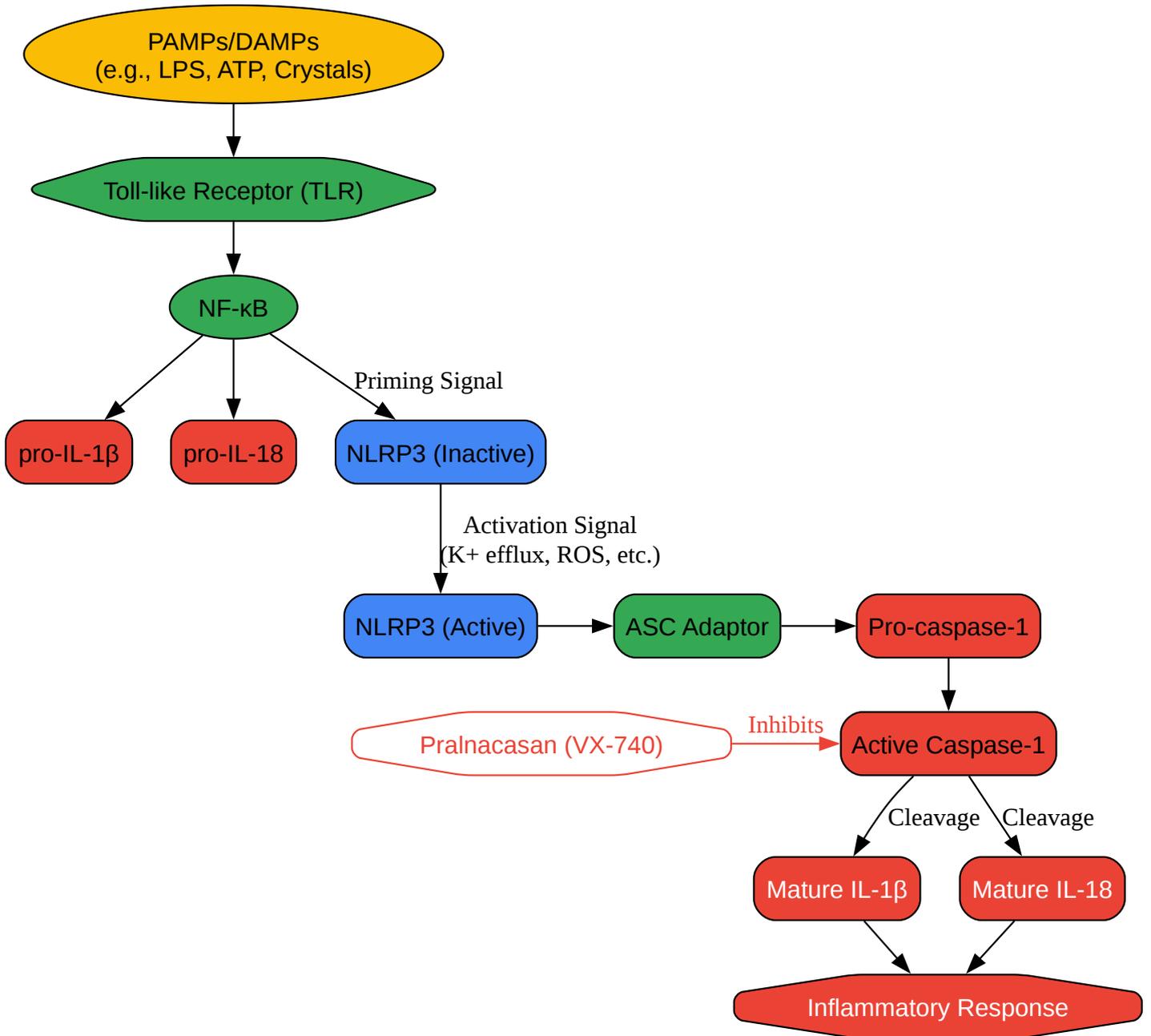
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## Mechanism of Action

**Pralnacasan** is an orally bioavailable pro-drug that is rapidly converted to its active form, VRT-18858, a potent and selective **non-peptide inhibitor of Interleukin-1 $\beta$  Converting Enzyme (ICE)** [1] [2]. ICE, more commonly known as **caspase-1**, is a key enzyme in the inflammatory response [3].

Its primary mechanism is inhibiting the NLRP3 inflammasome signaling pathway. The diagram below illustrates how **Pralnacasan** targets this pathway.



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**Pralnacasan** inhibits active caspase-1, preventing the maturation of IL-1 $\beta$  and IL-18 and subsequent inflammation.

By blocking caspase-1, **Pralnacasan** prevents the cleavage and activation of pro-inflammatory cytokines **IL-1 $\beta$**  and **IL-18**, which are pivotal initiators and sustainers of inflammatory processes in diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4].

## Summary of Preclinical Research Data

**Pralnacasan** demonstrated efficacy in multiple animal models of inflammatory disease. The table below summarizes key quantitative findings from pivotal studies.

| Disease Model   | Study Design  | Key Results   | Proposed Mechanism   |
|---|---|---|--|
| <b>Osteoarthritis (Mouse) Collagenase-induced</b> [5]           | Oral administration (12.5, 25, 50 mg/kg, twice daily)               | <b>Significant reduction</b> in OA joint damage (by <b>13-22%</b> at 12.5 & 50 mg/kg).  | Inhibition of IL-1 $\beta$ activation, reducing cartilage degradation. |
| <b>Osteoarthritis (Mouse) Spontaneous (STR/1N mice)</b> [5]     | Diet admixture (0, 700, 4200 ppm)                                   | <b>Significant reduction</b> in OA joint damage at high dose ( <b>4200 ppm</b> ). <b>59% reduction</b> in urinary HP cross-links (joint damage marker). | Attenuation of structural joint damage and related biomarkers.         |
| <b>Colitis (Mouse) Dextran Sulfate Sodium (DSS)-induced</b> [6] | Intraperitoneal or Oral (12.5 or 50 mg/kg, twice daily) for 10 days | <b>Improved clinical score, preserved colon length, and reduced histologic damage.</b> Suppressed T-cell production of IFN- $\gamma$ .                  | Reduction of Th1 T-cell activation and systemic inflammation.          |

## Clinical Development & Current Status

**Pralnacasan** advanced to Phase II clinical trials for the treatment of rheumatoid arthritis and osteoarthritis [1] [2].

- **Voluntary Suspension:** In **2003**, the developers, Aventis and Vertex Pharmaceuticals, **voluntarily suspended** all clinical trials [1] [4].
- **Reason for Suspension:** This decision was based on a **9-month animal toxicity study** which showed **liver abnormalities** resulting from chronic, high-dose administration of the drug [1] [4]. It is

important to note that no similar liver toxicity had been observed in human trials up to that point [1].

- **Current Status:** The development of **Pralnacasan** has been halted and it has **not been approved** for clinical use in any country. It remains an important research tool for studying caspase-1 biology [7] [4].

## Challenges and Research Significance

The case of **Pralnacasan** highlights a common challenge in drug development: translating promising preclinical efficacy into a safe human therapeutic.

- **Toxicity Hurdle:** The liver toxicity seen in long-term animal studies, despite its efficacy, was the primary barrier to its further development [1] [4].
- **Research Tool:** **Pralnacasan** continues to be a valuable compound for basic research, used to investigate the role of caspase-1 and the NLRP3 inflammasome in various disease models [7].
- **Pathfinder for New Inhibitors:** The knowledge gained from **Pralnacasan**'s development has informed the design of subsequent caspase-1 and inflammasome inhibitors, such as VX-765 (Belnacasan), though these have also faced similar safety challenges [2] [4].

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